![molecular formula C6H5N3O B1612157 3H-Imidazo[4,5-b]pyridin-6-ol CAS No. 1023815-26-0](/img/structure/B1612157.png)
3H-Imidazo[4,5-b]pyridin-6-ol
Descripción general
Descripción
3H-Imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under reflux conditions in ethanol, followed by phase transfer catalysis to yield the desired imidazo[4,5-b]pyridine derivatives . Another approach includes the condensation of 2-amino-3-hydroxypyridine with carboxylic acids using microwave-assisted heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Alkylation Reactions
The hydroxyl group at the 6-position undergoes alkylation with electrophilic reagents. For example:
-
Reaction with allyl bromide : Forms 3-allyl-6-bromo-2-substituted derivatives under basic conditions (e.g., K₂CO₃ in DMF).
-
Reaction with propargyl bromide : Yields 3-(prop-2-yn-1-yl) derivatives, enabling further functionalization via click chemistry .
Table 1: Alkylation Products
Starting Material | Alkylating Agent | Product | Yield (%) |
---|---|---|---|
6-Bromo-2-(2-nitrophenyl) | Allyl bromide | 3-Allyl-6-bromo-2-(2-nitrophenyl) derivative | 78 |
6-Bromo-2-(4-nitrophenyl) | Propargyl bromide | 3-Propargyl-6-bromo-2-(4-nitrophenyl) | 82 |
Halogenation
Electrophilic halogenation occurs at the C2 and C7 positions due to the electron-rich imidazo[4,5-b]pyridine core:
-
Chlorination : Using POCl₃ or SOCl₂ converts the hydroxyl group to a chloro substituent, forming 6-chloro-3H-imidazo[4,5-b]pyridine .
-
Bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at C7, enabling Suzuki coupling or nucleophilic substitution .
Oxidation and Reduction
-
Oxidation : The hydroxyl group is oxidized to a carbonyl using KMnO₄ or CrO₃, yielding imidazo[4,5-b]pyridine-6-carboxylic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydropyridine, altering electronic properties for medicinal applications .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
With aldehydes : Reacts with substituted benzaldehydes in DMF/Na₂S₂O₄ to form fused tricyclic structures via cyclocondensation .
-
With malononitrile : Forms imidazo[4,5-b]pyridine derivatives with diamino and cyano substituents under DBU catalysis .
Table 2: Cyclocondensation Conditions
Substrate | Reagent | Catalyst | Temp (°C) | Product |
---|---|---|---|---|
2-Nitro-3-aminopyridine | 4-Chlorobenzaldehyde | Na₂S₂O₄ | 60 | 2-(4-Chlorophenyl)-6-hydroxy |
5-Aminoimidazole | Malononitrile | DBU | 25 | 5,7-Diamino-6-cyano derivative |
Functional Group Interconversion
-
Acylation : Acetic anhydride acetylates the hydroxyl group, forming 6-acetoxy derivatives.
-
Sulfonation : Reacts with SO₃·Py complex to introduce sulfonic acid groups, enhancing solubility .
Metal-Catalyzed Cross-Couplings
The brominated derivative participates in:
-
Suzuki-Miyaura coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to install aryl groups at C7 .
-
Buchwald-Hartwig amination : Introduces amine substituents using Pd₂(dba)₃/Xantphos .
Biological Activity Modulation
Derivatives exhibit structure-activity relationships (SAR) in kinase inhibition:
-
Aurora kinase inhibition : 7-(Pyrazol-4-yl) substitutions (e.g., compound 7a ) show IC₅₀ values of 0.212 μM (Aurora-A) and 0.461 μM (Aurora-B) .
-
Antimicrobial activity : Limited efficacy (MIC >40 μM) against E. coli and S. aureus, highlighting the need for further optimization .
Key Mechanistic Insights
Aplicaciones Científicas De Investigación
Anticancer Applications
Kinase Inhibition
One of the prominent applications of 3H-Imidazo[4,5-b]pyridin-6-ol derivatives is their role as inhibitors of various kinases, particularly Aurora kinases. These kinases are critical in cell division and are often overexpressed in cancer cells. For instance, a study demonstrated that specific derivatives exhibited potent inhibitory effects on Aurora-A and Aurora-B kinases, with IC50 values as low as 0.087 μM in cellular assays. This suggests their potential as effective anticancer agents targeting cell proliferation pathways .
Mechanism of Action
The mechanism involves the inhibition of autophosphorylation of Aurora kinases, which is essential for their activity. Compounds derived from the imidazo[4,5-b]pyridine scaffold have shown to inhibit tumor growth in various cancer cell lines, including colon carcinoma cells (SW620 and HCT116), indicating their potential utility in cancer therapy .
Antimicrobial Properties
Fungicidal Activity
Research has indicated that certain 3H-Imidazo[4,5-b]pyridine derivatives possess significant antifungal properties. For example, compounds have been synthesized that demonstrate fungicidal activity against pathogens such as Puccinia polysora, achieving effective concentrations comparable to established fungicides . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[4,5-b]pyridine ring can enhance antifungal efficacy .
Bacterial Inhibition
In addition to antifungal activity, these compounds have shown promise against bacterial strains. A recent study highlighted the potential of imidazo[4,5-b]pyridine derivatives to inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Other Therapeutic Applications
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. Certain derivatives have been found to reduce inflammatory responses in cell models relevant to conditions such as obesity and retinal ischemia . The modulation of transcription factors like Nrf2 and NF-κB indicates a pathway through which these compounds exert their anti-inflammatory effects.
Neuroprotective Potential
Some research has suggested that imidazo[4,5-b]pyridine derivatives may also play a role in neuroprotection. Their ability to influence pathways involved in oxidative stress suggests potential applications in treating neurodegenerative diseases .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 3H-Imidazo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . Others may inhibit enzymes like aromatase or proton pumps, affecting various physiological pathways .
Comparación Con Compuestos Similares
3H-Imidazo[4,5-b]pyridin-6-ol can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Actividad Biológica
3H-Imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound is characterized by an imidazo[4,5-b]pyridine core with a hydroxyl group at the sixth position. This unique configuration is crucial for its interaction with various biological targets.
1. Kinase Inhibition
This compound has been shown to inhibit several kinases, including:
Kinase | IC50 (μM) | Effect |
---|---|---|
FLT3 | 0.162 | Inhibition of cell proliferation |
Aurora-A | 0.212 | Anticancer activity |
Aurora-B | 0.461 | Anticancer activity |
The inhibition of these kinases disrupts critical signaling pathways involved in cell growth and survival, making this compound a potential candidate for cancer therapy .
2. Modulation of GABA Receptors
The compound acts as a positive allosteric modulator of GABA_A receptors, which influences neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects and may have implications for treating anxiety disorders .
3. NF-kappaB Pathway Inhibition
This compound inhibits IKK-ε and TBK1, leading to the suppression of the NF-kappaB pathway. This pathway is crucial in regulating immune responses and inflammation .
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
Cell Line | GI50 (μM) | Activity |
---|---|---|
HCT116 (colon carcinoma) | 0.15 | Strong inhibition |
SW620 (colon carcinoma) | 0.18 | Strong inhibition |
MV4-11 (AML) | 0.299 | Moderate inhibition |
These findings indicate its potential as an effective treatment option for different types of cancer .
Antimicrobial Properties
In addition to anticancer activity, this compound has been studied for its antimicrobial properties. Some derivatives have shown moderate antibacterial activity against pathogens such as E. coli .
Case Studies and Research Findings
- Aurora Kinase Inhibition : A study highlighted that derivatives of imidazo[4,5-b]pyridine showed selective inhibition against Aurora kinases, with significant effects on tumor cell lines like HeLa and HCT116 . The compound's ability to inhibit autophosphorylation serves as a biomarker for its efficacy.
- In Vivo Studies : Animal model studies indicate that lower doses of this compound can provide therapeutic benefits with minimal toxicity, while higher doses may lead to cytotoxic effects .
- Stability and Pharmacokinetics : The compound demonstrates good stability in biological systems, which is essential for its therapeutic applications. Studies show that it maintains activity over extended periods in vitro and exhibits favorable pharmacokinetic properties .
Propiedades
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCVUZFBPLUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600726 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023815-26-0 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.